2-Bromo-6-tert-butylpyridine

Catalog No.
S769659
CAS No.
195044-14-5
M.F
C9H12BrN
M. Wt
214.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-tert-butylpyridine

CAS Number

195044-14-5

Product Name

2-Bromo-6-tert-butylpyridine

IUPAC Name

2-bromo-6-tert-butylpyridine

Molecular Formula

C9H12BrN

Molecular Weight

214.1 g/mol

InChI

InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3

InChI Key

QMVOIXCANJLTGO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=CC=C1)Br

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)Br

The exact mass of the compound 2-Bromo-6-tert-butylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-6-tert-butylpyridine is a substituted heteroaromatic building block used in organic synthesis. Its primary utility stems from two key structural features: the reactive carbon-bromine bond at the 2-position, which is suitable for a wide range of palladium-catalyzed cross-coupling reactions, and the sterically demanding tert-butyl group at the 6-position. This combination makes it a precursor for synthesizing specifically tailored 2,6-disubstituted pyridine derivatives, where the bulk of the tert-butyl group is leveraged to control molecular conformation, reactivity, or interaction with biological targets. [REFS-1, REFS-2]

Substituting 2-Bromo-6-tert-butylpyridine with seemingly similar alternatives introduces significant process and performance penalties. Using the less reactive 2-Chloro-6-tert-butylpyridine analog requires harsher reaction conditions, higher catalyst loads, or specialized ligand systems due to the stronger carbon-chlorine bond. [1]. Opting for an isomer like 2-Bromo-4-tert-butylpyridine or the unsubstituted 2-Bromopyridine eliminates the critical steric influence of the 6-tert-butyl group, which is often essential for directing regioselectivity in subsequent reactions or imparting necessary conformational constraints in the final product, such as a ligand or pharmaceutical intermediate. [2]

Superior Reactivity Over Chloro-Analogs for Milder, More Efficient Cross-Coupling

The carbon-bromine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than a carbon-chlorine bond. The C-Br bond dissociation energy is approximately 276 kJ/mol, compared to ~339 kJ/mol for a C-Cl bond on an aromatic ring. [1]. This fundamental difference in reactivity allows for cross-coupling reactions to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times. In substrates containing both bromo and chloro substituents on a pyridine ring, palladium-catalyzed cross-coupling reactions have been shown to occur with high chemoselectivity at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations. [2]

Evidence DimensionHeteroaryl-Halide Bond Dissociation Energy (BDE)
Target Compound Data~276 kJ/mol (for C-Br)
Comparator Or Baseline2-Chloro-6-tert-butylpyridine (~339 kJ/mol for C-Cl)
Quantified DifferenceC-Br bond is ~63 kJ/mol weaker, facilitating faster oxidative addition.
ConditionsGeneral data for palladium-catalyzed cross-coupling reactions.

Enables higher yields under milder conditions, reducing energy costs, catalyst consumption, and potential degradation of sensitive functional groups.

Essential Steric Bulk for Synthesizing High-Performance Ligands

The tert-butyl group at the 6-position provides significant steric hindrance that is a critical design element in advanced ligands. For example, in the synthesis of bipyridine-ligated Nickel catalysts, larger steric groups at the 6,6'-positions were found to be crucial for reaction outcomes, leading to the formation of higher amounts of the desired active Ni(I) species. [1]. This steric bulk prevents undesirable coordination geometries and can increase catalyst stability and selectivity. This effect is substantially more pronounced than with smaller alkyl groups like methyl, making 2-Bromo-6-tert-butylpyridine a necessary precursor for catalysts where a large steric profile is required for optimal performance.

Evidence DimensionInfluence on Catalytic Species Formation
Target Compound DataPrecursors with large 6,6'-steric groups (like tert-butyl) lead to higher amounts of active Ni(I) species.
Comparator Or BaselinePrecursors with smaller 6,6'-substituents (e.g., from 2-Bromo-6-methylpyridine) result in lower formation of the target catalytic species.
Quantified DifferenceQualitatively described as a 'key role' leading to 'higher amounts' of the desired species.
ConditionsSynthesis of 6,6'-substituted bipyridine ligands for Ni-catalyzed cross-electrophile coupling.

Procurement of this specific precursor is required to synthesize ligands that deliver superior performance and selectivity in advanced catalytic systems.

Directing Group for Regiocontrolled Aromatic Substitution

In electrophilic aromatic substitution reactions on a pyridine ring, the large steric profile of a tert-butyl group strongly influences the position of incoming substituents. While electronically it is an activating group, its size effectively shields the adjacent ortho positions, leading to a strong preference for substitution at more distant, sterically accessible sites. [1]. This property is leveraged to synthesize specific isomers that would be difficult to obtain using less hindered precursors like 2-Bromopyridine, which would typically yield a mixture of ortho and para substituted products. This makes 2-Bromo-6-tert-butylpyridine a strategic choice for syntheses where precise regiochemical control is paramount.

Evidence DimensionRegioselectivity in Electrophilic Aromatic Substitution
Target Compound DataStrongly directs substitution away from the sterically shielded ortho position.
Comparator Or Baseline2-Bromopyridine or 2-Bromo-6-methylpyridine, which offer less steric hindrance and can lead to mixtures of isomers.
Quantified DifferenceNot quantified in a single study, but a well-established principle of physical organic chemistry.
ConditionsGeneral electrophilic aromatic substitution reactions.

Avoids costly and difficult purification of unwanted isomers, improving overall yield and process efficiency for a specific target molecule.

Precursor for Sterically Demanding Ligands in Catalysis

For synthesizing high-performance catalysts where a bulky ligand framework is required to enhance stability, activity, or selectivity. The tert-butyl group provides the necessary steric profile to control the metal's coordination sphere, as demonstrated in advanced Nickel-catalyzed coupling reactions. [1]

Efficient Synthesis of 2,6-Disubstituted Pyridine Pharmaceutical Intermediates

When a synthetic route requires a reliable and reactive handle for C-C or C-N bond formation via cross-coupling, followed by transformations where the tert-butyl group directs subsequent reactions or provides a specific conformational lock in the final active pharmaceutical ingredient. [2]

Building Block for Regiochemically Pure Materials

In the synthesis of functional materials or complex molecules where a specific substitution pattern on the pyridine ring is critical and mixtures of isomers are unacceptable. The steric blocking by the tert-butyl group ensures high regioselectivity in subsequent functionalization steps, simplifying purification and improving yields. [3]

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-6-tert-butylpyridine

Dates

Last modified: 08-15-2023

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